1-tert-Butyl-4-chlorobenzene chemical properties
1-tert-Butyl-4-chlorobenzene chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-tert-Butyl-4-chlorobenzene
Introduction
1-tert-Butyl-4-chlorobenzene is a disubstituted aromatic compound that serves as a valuable intermediate and building block in organic synthesis. Its unique substitution pattern, featuring a sterically bulky electron-donating group (tert-butyl) and an electron-withdrawing, ortho-, para-directing halogen (chlorine), imparts a specific set of physical and chemical properties that are of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, reactivity, and analytical characterization, offering field-proven insights for professionals in drug development and chemical research.
Molecular Structure and Physicochemical Properties
The molecular structure consists of a benzene ring substituted at the 1- and 4- (para) positions with a tert-butyl group and a chlorine atom, respectively. The tert-butyl group, with its tetrahedral carbon, introduces significant steric hindrance, which plays a crucial role in directing the regioselectivity of subsequent reactions. The chlorine atom influences the electronic properties of the aromatic ring through inductive electron withdrawal and resonance electron donation.
Table 1: Physicochemical Properties of 1-tert-Butyl-4-chlorobenzene
| Property | Value | Source |
| CAS Number | 3972-56-3 | [1][2] |
| Molecular Formula | C₁₀H₁₃Cl | [1][2][3] |
| Molecular Weight | 168.66 g/mol | [1][2] |
| Appearance | White solid below 36°C, colorless liquid above | [4][5] |
| Melting Point | 36 °C | [4] |
| Boiling Point | 211 °C (at 760 mmHg) | [4] |
| Flash Point | 85 °C | [4] |
| IUPAC Name | 1-tert-butyl-4-chlorobenzene | [1] |
Synthesis: Electrophilic Aromatic Substitution
The most prevalent and industrially significant method for synthesizing 1-tert-Butyl-4-chlorobenzene is the Friedel-Crafts alkylation of chlorobenzene with a tert-butylating agent, typically tert-butyl chloride.[6][7][8] This reaction is a classic example of electrophilic aromatic substitution (EAS).
Mechanistic Rationale
The choice of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a complex acid like tetrachloroaluminic acid (HAlCl₄), is critical.[6][9][10] The catalyst's primary function is to abstract the chloride from tert-butyl chloride, generating a relatively stable tert-butyl carbocation. This potent electrophile then attacks the electron-rich chlorobenzene ring.
The regioselectivity of the reaction is governed by the directing effects of the chlorine substituent. Although chlorine is a deactivating group due to its inductive effect, it is ortho-, para-directing. The alkylation occurs almost exclusively at the para position due to the substantial steric hindrance imposed by the tert-butyl group, which disfavors attack at the ortho positions adjacent to the chlorine atom.[6]
Caption: Overall reaction for the synthesis of 1-tert-Butyl-4-chlorobenzene.
Detailed Synthetic Protocol
This protocol describes a laboratory-scale synthesis based on the Friedel-Crafts alkylation of chlorobenzene.
Materials:
-
Chlorobenzene
-
tert-Butyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas).
-
In the flask, add anhydrous aluminum chloride (1.2 equivalents) and suspend it in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Charge the dropping funnel with a solution of chlorobenzene (1.0 equivalent) and tert-butyl chloride (1.1 equivalents) dissolved in anhydrous DCM.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 30-45 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and water with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or recrystallization to obtain pure 1-tert-Butyl-4-chlorobenzene.
Chemical Reactivity and Mechanistic Considerations
The reactivity of 1-tert-Butyl-4-chlorobenzene is dictated by the interplay of its two substituents.
Electrophilic Aromatic Substitution (EAS)
The aromatic ring is moderately deactivated towards further electrophilic attack compared to benzene. The electron-donating tert-butyl group activates the ring, while the electron-withdrawing chlorine deactivates it. The net effect is a slightly deactivated ring. Any subsequent electrophilic substitution will be directed to the positions ortho to the tert-butyl group (positions 2 and 6), but steric hindrance from the bulky group makes these positions less accessible.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom in 1-tert-Butyl-4-chlorobenzene is highly unreactive towards nucleophilic aromatic substitution.[6] For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[6] In this molecule, the presence of the electron-donating tert-butyl group further disfavors the formation of the negatively charged Meisenheimer complex intermediate required for SNAr, making such substitutions energetically unfavorable.[6]
Caption: Reactivity profile of 1-tert-Butyl-4-chlorobenzene.
Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment of 1-tert-Butyl-4-chlorobenzene rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.[6]
-
¹H NMR: The proton NMR spectrum is highly characteristic due to the molecule's C₂ symmetry.
-
Aromatic Region: An AA'BB' system, which often simplifies to two distinct doublets, is observed for the four aromatic protons.[6]
-
Aliphatic Region: A sharp singlet is observed around 1.3 ppm, which integrates to nine protons, corresponding to the three equivalent methyl groups of the tert-butyl moiety.[11]
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides further structural confirmation.
-
Aromatic Region: Four signals are expected: two for the protonated carbons and two for the quaternary carbons (one bonded to chlorine and one to the tert-butyl group).[6]
-
Aliphatic Region: Two signals are observed for the tert-butyl group: one for the three equivalent methyl carbons and one for the quaternary carbon.[6]
-
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing this volatile compound.[6]
-
Molecular Ion (M⁺): The mass spectrum displays two molecular ion peaks at m/z 168 and 170. This characteristic M+ and M+2 pattern, with an intensity ratio of approximately 3:1, is definitive for a molecule containing a single chlorine atom, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[6]
-
Fragmentation: A primary fragmentation pathway is the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable benzylic cation, resulting in a prominent peak at [M-15]⁺ (m/z 153 and 155).[6]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of synthesized batches.
Table 2: Typical HPLC Conditions for Purity Analysis
| Parameter | Value |
| HPLC System | Standard analytical HPLC with UV detector |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| This protocol is a representative example and may require optimization.[6] |
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Caption: Workflow for the analytical characterization of 1-tert-Butyl-4-chlorobenzene.
Safety and Handling
1-tert-Butyl-4-chlorobenzene is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards:
-
Handling:
-
Handle in a well-ventilated area or a fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[14][15]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[12][13]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
-
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.
Conclusion
1-tert-Butyl-4-chlorobenzene is a compound with well-defined chemical properties that make it a useful intermediate in synthetic chemistry. Its synthesis is readily achieved through Friedel-Crafts alkylation, a reaction whose outcome is predictably controlled by steric and electronic factors. While relatively inert to nucleophilic substitution at the chlorine position, its aromatic ring can undergo further electrophilic substitution. A thorough understanding of its spectroscopic signature and chromatographic behavior is essential for its proper identification and quality control in research and development settings.
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What happens when chlorobenzene undergoes Friedel Craft's alkylation? - Quora. (2021, April 13). Quora. Retrieved December 12, 2025, from [Link]
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Friedel-Crafts alkylation (video) - Khan Academy. (n.d.). Khan Academy. Retrieved December 12, 2025, from [Link]
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Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Department of Chemistry, University of Missouri-St. Louis. Retrieved December 12, 2025, from [Link]
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1-Butyl-4-chlorobenzene | C10H13Cl | MD Topology | NMR | X-Ray. (n.d.). The Automated Topology Builder (ATB) and Repository. Retrieved December 12, 2025, from [Link]
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Material Safety Data Sheet - 1,4-Di-tert-butylbenzene, 99% - Cole-Parmer. (n.d.). Cole-Parmer. Retrieved December 12, 2025, from [Link]
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1-Chloro-4-(1,1-dimethylethyl)benzene - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved December 12, 2025, from [Link]
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Benzene, tert-butyl- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved December 12, 2025, from [Link]
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